Cas no 103069-47-2 (4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester)

4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester is a specialized bifunctional compound featuring an azido and cyanoethyl ester group, making it valuable for click chemistry applications and polymer synthesis. The azide moiety enables efficient Huisgen cycloaddition (CuAAC) reactions, while the cyanoethyl ester provides a reactive handle for further functionalization. Its structural design allows for controlled incorporation into macromolecular systems, facilitating the development of tailored materials. The compound’s stability and reactivity balance make it suitable for use in bioconjugation, surface modification, and crosslinking studies. Careful handling is advised due to the presence of the azide group, which requires standard safety precautions.
4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester structure
103069-47-2 structure
Product name:4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester
CAS No:103069-47-2
MF:C9H12N4O4
MW:240.215981483459
CID:3563312

4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-(2-azidoethoxy)-3-oxo-, 2-cyanoethyl ester
    • 4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester

Computed Properties

  • Exact Mass: 240.085855g/mol
  • Monoisotopic Mass: 240.085855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 10
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 240.22g/mol
  • XLogP3: 0.4
  • Topological Polar Surface Area: 90.8Ų

4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A848970-50mg
4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester
103069-47-2
50mg
$ 615.00 2023-04-19
TRC
A848970-25mg
4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester
103069-47-2
25mg
$ 322.00 2023-04-19
TRC
A848970-100mg
4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester
103069-47-2
100mg
$ 1131.00 2023-04-19

Additional information on 4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester

Introduction to 4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester and Its Applications in Modern Chemical Biology

The compound with the CAS number 103069-47-2, specifically named as 4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular biology.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds that can modulate biological pathways with high specificity and efficacy. The 4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester stands out as a promising candidate due to its ability to interact with various biological targets, making it a valuable tool in both academic research and industrial applications.

The structural composition of this compound is particularly noteworthy. The presence of an azido group at the 2-position of the ethoxy moiety and a cyanoethyl ester at the 2-carboxyl position introduces unique reactivity and binding capabilities. This structural design allows for selective modifications and interactions with biological molecules, which is crucial for developing targeted therapies.

One of the most compelling aspects of 4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester is its potential in the synthesis of bioactive molecules. The azido group, for instance, can be readily converted into other functional groups such as amino or carboxyl groups through various chemical reactions. This versatility makes it an excellent intermediate in the synthesis of complex peptides and proteins, which are essential in drug development.

Moreover, the cyanoethyl ester moiety contributes to the compound's stability and solubility, making it more amenable to various biochemical assays and pharmaceutical formulations. These properties are particularly important when considering its potential use in clinical trials and therapeutic applications.

Recent studies have highlighted the compound's role in modulating inflammatory pathways. In particular, researchers have observed that derivatives of this compound can inhibit key enzymes involved in inflammation, such as COX-2 and LOX. This finding is particularly significant given the widespread use of anti-inflammatory drugs in treating chronic diseases like arthritis and inflammatory bowel disease.

The compound's potential in cancer research is also noteworthy. Preclinical studies have demonstrated that certain analogs of 4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester can induce apoptosis in cancer cells by disrupting essential cellular processes. This mechanism of action makes it a promising candidate for developing novel anticancer agents.

In addition to its therapeutic potential, this compound has shown promise in agricultural applications. Researchers have explored its use as a precursor in synthesizing plant growth regulators and pesticides. The ability to modify its structure allows for the development of environmentally friendly agrochemicals that can enhance crop yield without compromising soil health.

The synthesis of 4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical use.

The compound's pharmacokinetic properties have also been extensively studied. Researchers have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within the body. These studies are crucial for optimizing dosages and minimizing potential side effects.

In conclusion, 4-(2-Azidoethoxy)-3-oxo-butanoic Acid 2-Cyanoethyl Ester represents a significant advancement in chemical biology with diverse applications ranging from drug development to agricultural science. Its unique structural features and functional properties make it a versatile tool for researchers seeking innovative solutions in their respective fields.

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